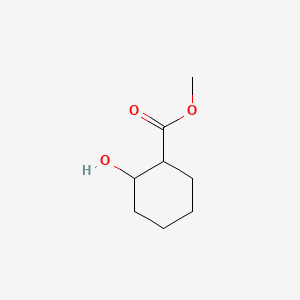

Methyl 2-hydroxycyclohexanecarboxylate

Description

Contextual Significance in Organic Chemistry Research

The importance of Methyl 2-hydroxycyclohexanecarboxylate in organic chemistry is largely derived from its identity as a β-hydroxy ester. This class of compounds is recognized as a cornerstone in the synthesis of a wide array of complex molecules. researchgate.netmdpi.com β-Hydroxy esters are pivotal building blocks for creating biologically active compounds, including β-lactams (a core structure in many antibiotics), pheromones, and various natural products. researchgate.net

The synthetic utility of these molecules lies in the versatile reactivity of their functional groups. The hydroxyl group can be further oxidized, reduced, or used as a handle for introducing other functionalities, while the ester group can undergo hydrolysis, amidation, or reduction to an alcohol. This dual reactivity allows for the strategic construction of intricate molecular architectures. Research has demonstrated that optically pure β-hydroxy esters are particularly sought after as precursors for norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors, which are a significant class of pharmaceutical drugs. researchgate.netmdpi.com The development of methods to produce enantiomerically pure β-hydroxy esters is, therefore, an active area of research. researchgate.netmdpi.com

Structural Features and Isomerism within Cyclohexane (B81311) Systems

This compound exists as a mixture of stereoisomers due to the presence of two chiral centers at positions 1 and 2 of the cyclohexane ring. This leads to the formation of both cis and trans diastereomers. The spatial arrangement of the hydroxyl and methyl carboxylate groups has a profound impact on the molecule's stability and reactivity, a concept best understood through the principles of conformational analysis.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, substituents in the equatorial position are more stable due to reduced steric hindrance, particularly the avoidance of 1,3-diaxial interactions.

In the case of this compound, the relative stability of the cis and trans isomers is determined by the conformational preferences of the hydroxyl and methyl carboxylate groups.

Cis Isomer: In the cis configuration, one substituent is axial and the other is equatorial. A ring flip interconverts these positions, leading to a conformational equilibrium. The preferred conformation will be the one where the larger group (methyl carboxylate) occupies the more stable equatorial position.

Trans Isomer: In the trans configuration, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is significantly more stable as it avoids the sterically demanding 1,3-diaxial interactions that would be present in the diaxial conformer.

The specific conformational equilibrium and the energy differences between the various conformers can be determined experimentally using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computationally through molecular modeling.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O3 | nih.gov |

| Molecular Weight | 158.19 g/mol | nih.gov |

| CAS Number | 2236-11-5 | nih.gov |

| IUPAC Name | methyl 2-hydroxycyclohexane-1-carboxylate | nih.gov |

Overview of Research Trajectories for Hydroxycyclohexanecarboxylates

Research involving hydroxycyclohexanecarboxylates, including this compound, has followed several key trajectories, primarily centered on their synthesis and application as versatile synthetic intermediates.

A significant area of investigation has been the development of stereoselective synthetic methods to access specific stereoisomers of these compounds. The reduction of the corresponding keto ester, methyl 2-oxocyclohexanecarboxylate, is a common synthetic route. sigmaaldrich.com The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation, providing access to either the cis or trans isomer as the major product.

Furthermore, chemoenzymatic approaches have emerged as a powerful strategy for obtaining enantiomerically pure hydroxycyclohexanecarboxylates. These methods often employ enzymes, such as lipases or dehydrogenases, to catalyze key steps with high stereoselectivity. For instance, the enzymatic resolution of a racemic mixture of this compound can provide access to both enantiomers in high optical purity.

The application of these chiral building blocks in the total synthesis of natural products and pharmaceuticals remains a primary focus. The functionalized cyclohexane core of these molecules serves as a valuable scaffold for the construction of more complex molecular targets. Research continues to explore new ways to manipulate the hydroxyl and ester functionalities to forge new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this class of compounds.

| Spectroscopic Technique | Key Signals | Source |

|---|---|---|

| 1H NMR | Data available on PubChem | nih.gov |

| 13C NMR | Data available on PubChem | nih.gov |

| IR Spectroscopy | Data available on PubChem | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQZEQYGUQTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942023 | |

| Record name | Methyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2236-11-5, 20027-13-8 | |

| Record name | Methyl 2-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2236-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Hydroxycyclohexanecarboxylate

Classical Esterification and Hydroxylation Approaches

Traditional methods for synthesizing methyl 2-hydroxycyclohexanecarboxylate often involve a two-step process: the formation of the ester and the introduction of the hydroxyl group. These classical approaches are valued for their reliability and scalability.

Acid-Catalyzed Esterification of 2-Hydroxycyclohexanecarboxylic Acid

The most direct classical route to this compound is the Fischer-Speier esterification of 2-hydroxycyclohexanecarboxylic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov

The mechanism is a well-established acid-catalyzed nucleophilic acyl substitution. nih.gov It proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. nih.gov

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. nih.gov

This reaction is reversible, and to drive the equilibrium towards the product side, methanol is typically used in large excess as the solvent. nih.gov More recent studies based on density functional theory (DFT) calculations suggest the formation of a highly reactive acylium ion as a key intermediate following the initial protonation step. acs.org

Regioselective Hydroxylation Strategies

An alternative classical approach involves introducing the hydroxyl group at the C-2 position of a pre-existing methyl cyclohexanecarboxylate (B1212342) molecule. Achieving regioselectivity—the specific placement of the hydroxyl group—is the primary challenge of this strategy. While chemical methods for direct C-H bond hydroxylation can be difficult to control, biocatalytic methods offer a promising solution.

Enzymes, particularly monooxygenases, can catalyze hydroxylation reactions with high regioselectivity under mild conditions, using molecular oxygen as the oxidant. nih.gov For instance, flavin-dependent monooxygenases from the HpaBC family are known to hydroxylate various aromatic and alicyclic compounds at specific positions. nih.gov Although not specifically documented for methyl cyclohexanecarboxylate in the provided sources, the principle involves using a whole-cell or isolated enzyme system that recognizes a specific carbon atom on the cyclohexane (B81311) ring, directing the hydroxylation to that site. This approach avoids the use of harsh chemical reagents and can lead to a single desired isomer, simplifying purification processes. nih.gov

Stereoselective and Enantioselective Synthesis

For applications requiring specific stereoisomers of this compound, methods that control the three-dimensional arrangement of atoms are essential. These advanced strategies include building the chiral cyclohexane core through cycloaddition reactions or employing enzymes to perform stereoselective transformations.

Diels-Alder Cycloaddition Reactions for Cyclohexane Core Formation

The Diels-Alder reaction is a powerful tool for constructing the six-membered cyclohexane ring with controlled stereochemistry. This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to form a cyclohexene (B86901) derivative. nih.gov

To synthesize a precursor for this compound, a suitable diene like 1,3-butadiene (B125203) can be reacted with an acrylate (B77674) dienophile, such as methyl acrylate. This reaction produces a methyl cyclohexene-carboxylate adduct. acs.orgmdpi.com Highly reactive dienes, such as aminosiloxy dienes, can undergo these cycloadditions under very mild conditions, affording high yields of the cycloadduct with complete regioselectivity. acs.org The resulting cyclohexene can then be subjected to further chemical modifications, including hydrogenation of the double bond and stereoselective hydroxylation, to yield the final target molecule. The stereochemistry of the substituents in the final product is influenced by the geometry of the reactants and the conditions of the Diels-Alder reaction (endo/exo selectivity). acs.org

Biocatalytic Transformations

Biocatalysis has emerged as a highly effective method for producing enantiomerically pure chiral molecules. acgpubs.org Enzymes, acting as chiral catalysts, can perform reactions with exceptional levels of stereoselectivity, which are often difficult to achieve with conventional chemical methods.

A prominent and highly effective stereoselective route to this compound involves the asymmetric reduction of its prochiral precursor, methyl 2-oxocyclohexanecarboxylate. Whole cells of microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), are widely used for this transformation due to their availability and ease of use. mdpi.comtandfonline.com

The reduction of the ketone at the C-2 position creates two new stereocenters. The stereochemical outcome (i.e., which of the four possible stereoisomers is formed) depends on the array of reductase enzymes within the yeast cell. nih.govacs.org Wild-type baker's yeast contains multiple oxidoreductase enzymes, some of which produce (S)-alcohols while others produce (R)-alcohols, sometimes leading to mixtures of stereoisomers. nih.govnih.gov

Research has shown that the stereoselectivity can be dramatically improved by carefully selecting the yeast species or by using genetically engineered strains. acs.org For example, knocking out a gene responsible for producing an (R)-selective reductase can lead to a strain that produces the (S)-alcohol with very high enantiomeric excess. nih.gov Similarly, different yeast species, such as Candida albicans and Pichia capsulata, possess different sets of reductases and can exhibit different stereoselectivities in the reduction of β-keto esters. nih.govnih.gov The control of reaction conditions such as pH, temperature, and substrate concentration is also crucial for minimizing side reactions and maximizing yield and stereoselectivity.

The table below summarizes findings from research on the biocatalytic reduction of β-keto esters, illustrating how different biocatalysts can influence the stereochemical outcome of the reduction of a prochiral ketone.

Table 1: Biocatalytic Reduction of Methyl 2-Oxocyclohexanecarboxylate

| Biocatalyst | Substrate | Major Product(s) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Methyl 2-oxocyclohexanecarboxylate | (1R,2S)- and (1S,2S)-Methyl 2-hydroxycyclohexanecarboxylate | Variable, depends on conditions | Often >95% for the major diastereomer | nih.govmdpi.com |

| Genetically Engineered S. cerevisiae (Fasp knockout) | Generic α-unsubstituted β-keto esters | (3S)-hydroxy esters | N/A | >98% | nih.gov |

| Candida chilensis | Prochiral α,β-unsaturated ketone (related substrate) | (R)-allylic alcohol | N/A | >95% | |

| Pichia capsulata | Ethyl 4-chloroacetoacetate (related β-keto ester) | Ethyl (S)-4-chloro-3-hydroxybutanoate | N/A | 92-99% | nih.gov |

Lipase-Catalyzed Enantioselective Hydrolysis and Kinetic Resolution

Lipases are versatile enzymes widely employed in organic synthesis for their ability to catalyze reactions with high enantioselectivity under mild conditions. One of their key applications is the kinetic resolution of racemic mixtures. In the context of this compound, lipase-catalyzed enantioselective hydrolysis is a powerful strategy to separate enantiomers.

This method involves the selective hydrolysis of one enantiomer of a racemic ester mixture, leaving the other enantiomer unreacted. For instance, lipases such as those from Candida rugosa and Pseudomonas cepacia have demonstrated effectiveness in these transformations. nih.govnih.gov The reaction rate and enantioselectivity are influenced by factors like the enzyme source, the structure of the ester, and the reaction conditions (e.g., pH, temperature, and solvent). nih.govnih.gov

In a typical kinetic resolution, the racemic this compound is treated with a lipase (B570770) in an aqueous buffer. The enzyme preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. The efficiency of this separation is quantified by the enantiomeric excess (e.e.) of the product and the unreacted starting material.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida rugosa lipase | Racemic α-substituted phenylacetic acid esters | Enantioselective hydrolysis | Rate and enantioselectivity are sensitive to the steric bulk of the α-substituent. nih.gov |

| Pseudomonas cepacia lipase | Racemic 4-chloro-2-(1-hydroxyalkyl)pyridines | Enantioselective acylation (kinetic resolution) | Excellent enantioselectivity was achieved in the acylation of the (R)-enantiomer. nih.gov |

| Candida antarctica lipase B (CALB) | Racemic 1,2,3,4-THQ-propan-2-ols | Enantioselective transesterification | High enantiomeric excess (>99%) for both the resulting (S)-alcohols and (R)-acetates. nih.gov |

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

Whole-Cell Bioreduction Systems and Stereocontrol

Whole-cell bioreduction offers a green and efficient alternative for the stereoselective synthesis of chiral alcohols. This approach utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation. For the synthesis of this compound, whole-cell systems can be employed for the stereocontrolled reduction of the corresponding ketoester, methyl 2-oxocyclohexanecarboxylate.

These biocatalytic systems can exhibit high stereo- and regioselectivity, leading to the formation of a specific stereoisomer of the hydroxy ester. nih.gov The outcome of the bioreduction is dependent on the choice of microorganism, substrate concentration, and reaction conditions. For example, genetically engineered E. coli cells have been used for the stereo- and regioselective hydroxylation of steroid substrates. nih.gov This highlights the potential of designing whole-cell systems for specific synthetic targets.

The use of whole-cell biocatalysis avoids the need for isolating and purifying enzymes, which can be a costly and time-consuming process. Furthermore, the cellular environment often protects the enzymes, leading to enhanced stability and activity.

Chiral Catalyst-Mediated Syntheses

Asymmetric synthesis using chiral catalysts provides a powerful means to produce enantiomerically enriched compounds. In the synthesis of this compound, chiral catalysts can be employed in various reactions, such as the asymmetric hydrogenation of methyl 2-oxocyclohexanecarboxylate or the asymmetric epoxidation of a cyclohexene precursor followed by ring-opening. youtube.comnih.gov

For instance, chiral metal complexes, such as those based on rhodium, ruthenium, or iridium, are effective catalysts for asymmetric hydrogenation. The chiral ligand attached to the metal center directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Another approach involves the use of chiral organocatalysts. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) or Michael reactions to construct the chiral cyclohexane ring system. Chiral gold(I) complexes have been used in hetero-Diels-Alder reactions to synthesize chiral hexahydropyridazines, demonstrating the potential of chiral metal catalysts in constructing six-membered rings with high stereocontrol. nih.gov

| Catalyst Type | Reaction | Key Features |

| Vanadium-hydroxamic acid complexes | Asymmetric epoxidation of allylic alcohols | High efficiency and enantioselectivity. nih.gov |

| Chiral gold(I) complexes | Azo hetero-Diels-Alder reaction | High regio- and enantioselectivity for the synthesis of chiral hexahydropyridazines. nih.gov |

| Proline-derived organocatalysts | Asymmetric aldol/Michael reactions | Construction of chiral cyclohexane skeletons. |

Table 2: Examples of Chiral Catalyst-Mediated Syntheses

Diastereoselective Control in Cyclohexane Derivatives

The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. When substituents are present on the ring, their relative stereochemistry (cis or trans) and their axial or equatorial positions significantly influence the molecule's stability and reactivity. pressbooks.publibretexts.org Achieving diastereoselective control is therefore a critical aspect of synthesizing substituted cyclohexane derivatives like this compound.

In a disubstituted cyclohexane, the substituents can be either on the same side of the ring (cis) or on opposite sides (trans). pressbooks.pub The stability of these diastereomers is often dictated by steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org Substituents generally prefer to occupy the more stable equatorial position to minimize these steric clashes. pressbooks.publibretexts.org

Synthetic strategies are often designed to favor the formation of the thermodynamically more stable diastereomer. This can be achieved by carefully selecting the reaction conditions and reagents. For example, in the reduction of a substituted cyclohexanone, the approach of the reducing agent can be influenced by the existing stereocenters, leading to the preferential formation of one diastereomer. Similarly, in conjugate addition reactions to cyclohexenones, the incoming nucleophile will add in a way that minimizes steric hindrance, thus controlling the diastereoselectivity of the product. beilstein-journals.org

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be accomplished through the interconversion of other functional groups on a pre-existing cyclohexane scaffold. vanderbilt.edu These methods provide alternative synthetic routes that may be advantageous depending on the availability of starting materials and the desired stereochemistry.

Reduction of Ketones and Diketones

A common and straightforward method for preparing this compound is the reduction of the corresponding ketoester, methyl 2-oxocyclohexanecarboxylate. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. masterorganicchemistry.com The stereoselectivity of the reduction can often be controlled by using bulky reducing agents or by employing substrate-controlled diastereoselective reductions where existing stereocenters on the ring direct the approach of the hydride.

For instance, the reduction of a ketone adjacent to a chiral center can proceed with high diastereoselectivity due to steric hindrance, leading to the preferential formation of one diastereomer of the corresponding alcohol.

| Reducing Agent | Carbonyl Type | Typical Conditions |

| Wolff-Kishner (Hydrazine, KOH) | Ketones | High temperature, protic solvent (e.g., ethylene (B1197577) glycol). masterorganicchemistry.com |

| Clemmensen (Zinc amalgam, HCl) | Aromatic ketones | Acidic conditions. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Protic solvents (e.g., methanol, ethanol). |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Aldehydes, Esters, Carboxylic acids | Aprotic solvents (e.g., diethyl ether, THF). |

Table 3: Common Reagents for Carbonyl Reduction

Epoxidation and Ring-Opening Strategies

An alternative synthetic route to this compound involves the epoxidation of a cyclohexene precursor followed by a nucleophilic ring-opening of the resulting epoxide. This two-step sequence allows for the introduction of the hydroxyl group and can be performed with a high degree of stereocontrol.

The epoxidation of an alkene, such as methyl cyclohex-1-enecarboxylate, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The stereochemistry of the epoxidation can be directed by existing chiral centers in the molecule or by using a chiral epoxidation catalyst, such as the Sharpless asymmetric epoxidation catalyst for allylic alcohols. youtube.comyoutube.com

The subsequent ring-opening of the epoxide can be catalyzed by either acid or base. libretexts.orgresearchgate.net Under basic or nucleophilic conditions, the nucleophile typically attacks the less substituted carbon of the epoxide in an Sₙ2-like manner. libretexts.org In acid-catalyzed ring-opening, the regioselectivity depends on the substitution pattern of the epoxide. libretexts.org For epoxides with primary and secondary carbons, attack occurs at the less hindered site, while for epoxides with a tertiary carbon, attack at the more substituted carbon is favored. libretexts.org This strategy provides a versatile method for accessing different diastereomers of this compound by varying the nucleophile and reaction conditions. mdpi.comencyclopedia.pub

Halogenation and Subsequent Functionalization

A plausible, though not extensively documented, synthetic route to this compound involves the initial halogenation of a suitable precursor followed by a nucleophilic substitution reaction to introduce the hydroxyl group. This method, in theory, would proceed via an α-halocyclohexanecarboxylate intermediate.

The first step would be the α-halogenation of methyl cyclohexanecarboxylate. This can be a challenging reaction to control, often leading to a mixture of products. One potential method is the Hell-Volhard-Zelinsky reaction, which typically applies to carboxylic acids but can be adapted for esters under specific conditions. This would involve the formation of an enol or enolate intermediate, which then reacts with a halogenating agent such as bromine (Br₂) or N-bromosuccinimide (NBS).

Following the successful synthesis of methyl 2-halocyclohexanecarboxylate (where the halogen is typically chlorine or bromine), the subsequent step is a nucleophilic substitution to replace the halogen with a hydroxyl group. This is a classic transformation in organic chemistry and can be achieved by reacting the α-halo ester with a source of hydroxide (B78521) ions, such as aqueous sodium hydroxide or potassium hydroxide. nih.gov

The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the substrate structure, solvent, and reaction conditions. For a secondary halide like methyl 2-halocyclohexanecarboxylate, both mechanisms are possible and may compete. leah4sci.com An S(_N)2 reaction would involve a backside attack by the hydroxide ion, leading to an inversion of stereochemistry at the C-2 position. chemguide.co.uk An S(_N)1 reaction would proceed through a carbocation intermediate, which could lead to a mixture of stereoisomers. nrochemistry.com

To facilitate the reaction between the water-insoluble α-halo ester and the aqueous hydroxide solution, a phase-transfer catalyst can be employed. rsc.org Catalysts such as quaternary ammonium (B1175870) salts can transport the hydroxide ion into the organic phase, thereby increasing the reaction rate under milder conditions. wikipedia.org

Hypothetical Reaction Data:

| Entry | Halogen (X) | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Br | NaOH (aq) | Dichloromethane (B109758) | Tetrabutylammonium bromide | 25 | 24 | 65 |

| 2 | Cl | KOH (aq) | Toluene | Benzyltriethylammonium chloride | 50 | 12 | 70 |

| 3 | Br | LiOH (aq) | Diethyl ether | 18-Crown-6 | 25 | 36 | 60 |

This table is for illustrative purposes only and is not based on published experimental results.

Green Chemistry Principles in Synthetic Approaches

The synthesis of this compound can be evaluated through the lens of green chemistry to identify more environmentally benign methodologies. The twelve principles of green chemistry provide a framework for this assessment. organic-chemistry.org

One of the primary goals of green chemistry is to utilize safer solvents and auxiliaries. mdpi.com In the context of the halogenation and subsequent hydrolysis, traditional solvents like dichloromethane are often halogenated and pose environmental risks. The exploration of greener alternatives such as supercritical carbon dioxide, ionic liquids, or even water, where feasible, would significantly improve the environmental profile of the synthesis.

The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key metric. Alternative synthetic routes, such as the direct catalytic hydrogenation of methyl salicylate, could offer a higher atom economy compared to a multi-step halogenation-hydrolysis sequence which may involve protecting groups and generate stoichiometric byproducts.

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of a substance is preferable to stoichiometric reagents. In the hydrolysis of a potential methyl 2-halocyclohexanecarboxylate intermediate, employing a phase-transfer catalyst allows the use of catalytic quantities to promote the reaction, thereby reducing waste. wikipedia.org

Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure is a key consideration. Microwave-assisted synthesis is one technology that can sometimes accelerate reactions, reducing reaction times and energy consumption.

Alternative synthetic strategies that align well with green chemistry principles include biocatalysis. The enzymatic reduction of methyl 2-oxocyclohexanecarboxylate using a suitable ketoreductase could provide a highly stereoselective and environmentally friendly route to this compound. Another green approach is the Barbier reaction, which can be performed in water using metals like zinc or indium, avoiding the need for dry, inert conditions often required for Grignard reagents. organic-chemistry.org

Reactivity and Transformation Studies of Methyl 2 Hydroxycyclohexanecarboxylate

Oxidation Reactions and Product Characterization

The secondary hydroxyl group of methyl 2-hydroxycyclohexanecarboxylate can be readily oxidized to a ketone, yielding methyl 2-oxocyclohexanecarboxylate. sigmaaldrich.comsigmaaldrich.comnih.govchemicalbook.comscbt.com This transformation is a fundamental process in organic synthesis, often employing a variety of oxidizing agents.

Commonly used reagents for this oxidation include chromium-based oxidants (like pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The choice of oxidant depends on the desired reaction scale, substrate sensitivity, and required purity of the product.

The resulting product, methyl 2-oxocyclohexanecarboxylate, is a β-keto ester. wikipedia.org Its characterization is typically performed using standard spectroscopic methods. For instance, in infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of a new C=O stretching frequency for the ketone are indicative of a successful oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are also used to confirm the structure and purity. thermofisher.com The product is a colorless to light yellow liquid with a boiling point of approximately 50-55°C at reduced pressure. chemicalbook.comchemsynthesis.com

| Product | Formula | Molecular Weight | Boiling Point | Appearance | Key Synonyms |

| Methyl 2-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 g/mol | 50 °C / 0.2 mmHg | Colorless to light yellow liquid | 2-Methoxycarbonylcyclohexanone |

Reduction Reactions and Stereochemical Outcomes

The reduction of the ketone in methyl 2-oxocyclohexanecarboxylate back to this compound is a key reaction that highlights the importance of stereochemistry. The reduction of the prochiral ketone can lead to two diastereomeric products: cis- and trans-methyl 2-hydroxycyclohexanecarboxylate, depending on the relative orientation of the newly formed hydroxyl group and the existing ester group.

The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that can selectively reduce ketones in the presence of esters. harvard.edu The stereoselectivity of NaBH₄ reductions can be influenced by steric hindrance, with the hydride typically attacking from the less hindered face of the ketone.

Luche Reduction , which employs sodium borohydride in the presence of a cerium(III) salt like CeCl₃, can alter the stereoselectivity. nih.gov The cerium ion can coordinate with the carbonyl oxygen, influencing the trajectory of the hydride attack and sometimes leading to a reversal of the diastereomeric ratio compared to NaBH₄ alone. scielo.br This method is particularly noted for its ability to favor the formation of equatorial alcohols in cyclic systems. nih.gov

The ratio of the resulting diastereomers is often determined by techniques like High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy. nih.gov

| Reducing Agent | Typical Substrate | Key Feature | Common Stereochemical Preference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild and selective | Attack from the less sterically hindered face |

| Luche Reagent (NaBH₄ + CeCl₃) | Ketones | Enhanced selectivity, especially for α,β-unsaturated ketones | Often reverses selectivity of NaBH₄ alone, favoring equatorial attack in cyclic ketones nih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | Most carbonyl compounds (esters, acids, etc.) | Powerful, non-selective reducing agent harvard.edu | Generally less selective in simple ketone reductions compared to modified hydrides |

Substitution Reactions on the Cyclohexane (B81311) Ring

Direct substitution on the C-H bonds of the cyclohexane ring of this compound is challenging due to the low reactivity of these bonds. However, modern synthetic methods have enabled such transformations, often through C-H activation strategies. These reactions typically require a directing group to achieve site-selectivity. In this molecule, the hydroxyl group can act as a native directing group for certain transition-metal-catalyzed reactions.

For instance, palladium-catalyzed C(sp³)–H acetoxylation has been used in complex terpenoid systems to introduce functionality at positions proximal to an existing alcohol. escholarship.org While specific examples for this compound are not extensively documented, analogous transformations suggest the potential for functionalizing the ring at positions C-3 or C-6. Such reactions would likely involve initial coordination of the catalyst to the hydroxyl group, followed by directed C-H bond cleavage and subsequent functionalization.

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound is susceptible to both hydrolysis and transesterification.

Ester Hydrolysis : This reaction involves the cleavage of the methyl ester to form 2-hydroxycyclohexanecarboxylic acid and methanol (B129727). The reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible equilibrium process. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process that uses a stoichiometric amount of a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, and the reaction is driven to completion by the deprotonation of the resulting carboxylic acid. Studies on analogous systems like ethyl cis-2-hydroxycyclopentanecarboxylate have shown that the presence of the adjacent hydroxyl group can significantly accelerate the rate of hydrolysis compared to the unsubstituted ester. rsc.org

Transesterification : This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-hydroxycyclohexanecarboxylate. This reaction is also an equilibrium process, and it is often driven to completion by using the new alcohol as the solvent.

Rearrangement Reactions and Mechanistic Investigations

The structure of this compound, particularly under acidic conditions, makes it a candidate for rearrangement reactions. Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of a carbocation intermediate. This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs to form an alkene. masterorganicchemistry.com

For example, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the C-2 position. A hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation if the ring were appropriately substituted. In the case of the parent compound, the secondary carbocation might rearrange via a ring contraction mechanism, a known pathway for cyclic systems under acidic conditions, although this is often more prevalent in systems with specific strain or substitution patterns. masterorganicchemistry.com The study of these rearrangements provides insight into carbocation stability and reaction mechanisms. masterorganicchemistry.com

The Ireland-Claisen rearrangement is another type of transformation that has been studied with related β-hydroxy ester systems, involving the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the ester, which then undergoes a sigmatropic rearrangement. acs.org

Derivatization at the Hydroxyl and Ester Functionalities

Both the hydroxyl and ester groups serve as handles for further chemical modification or derivatization. wikipedia.orgorganic-chemistry.orgacs.org

Hydroxyl Group Derivatization : The secondary alcohol can be readily converted into other functional groups.

Acylation : Reaction with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base yields the corresponding ester, such as methyl 2-acetoxycyclohexanecarboxylate.

Etherification : Formation of an ether can be achieved, for example, through a Williamson ether synthesis, although this requires deprotonation of the alcohol with a strong base first.

Silylation : Protection of the hydroxyl group as a silyl ether (e.g., using trimethylsilyl (B98337) chloride) is a common strategy in multi-step synthesis to prevent its interference in subsequent reactions.

Ester Group Derivatization : The methyl ester can be converted into other functionalities.

Amidation : Reaction with an amine can convert the ester into an amide. This reaction is often slower than ester hydrolysis and may require heating or specific catalysts.

Reduction : While selective reduction of the ester in the presence of the hydroxyl group is difficult, powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, resulting in a diol. harvard.edu

These derivatization reactions are crucial for creating analogues, protecting functional groups during synthesis, and preparing compounds for specific analytical techniques. researchgate.netrsc.org

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Hydroxyl | Acylation | Acetyl Chloride | Acetate Ester |

| Hydroxyl | Silylation | Trimethylsilyl Chloride (TMSCl) | Silyl Ether |

| Ester | Hydrolysis | NaOH (aq) | Carboxylic Acid |

| Ester | Amidation | Ammonia/Amines | Amide |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

Stereochemical Aspects and Conformational Analysis

Cis/Trans Isomerism and Separation Techniques

Methyl 2-hydroxycyclohexanecarboxylate exists as cis and trans diastereomers, also known as geometric isomers. pressbooks.publibretexts.org In the cis isomer, the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. libretexts.org This difference in spatial arrangement prevents the isomers from being interconverted through simple bond rotation due to the rigidity of the ring structure. pressbooks.pub

The separation of these isomers is a crucial step for their individual study and application. Techniques such as fractional distillation under reduced pressure and silicic acid column chromatography have been employed to separate mixtures of similar substituted cyclohexanecarboxylic acid derivatives. wmich.edu Quantitative analysis of cis-trans mixtures can be achieved through methods like infrared spectroscopy and by measuring their refractive indexes. wmich.edu For related diamine compounds, a method involving the differential solubility of their dihydrochloride (B599025) salts in methanol (B129727) has proven effective for separating cis and trans isomers. google.com Additionally, aqueous normal-phase high-performance liquid chromatography (HPLC) has been successfully used to separate the cis and trans isomers of structurally related dihydroxyimidazolidine-2-thiones. researchgate.net

Enantiomerism and Methods for Optical Resolution

Due to the presence of two chiral centers (at carbons 1 and 2), both the cis and trans isomers of this compound are chiral and can exist as pairs of enantiomers (non-superimposable mirror images). The resolution of these racemic mixtures into their individual enantiomers is a significant challenge in stereochemistry.

For similar chiral compounds, optical resolution can be achieved through various methods. One common approach involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. Another method is chiral chromatography, where the enantiomers exhibit different affinities for a chiral stationary phase, allowing for their separation. In some cases, it has been found possible to resolve a racemic mixture of an asymmetric chelating agent into its optical antipodes by selecting an appropriate optically active complexing agent. google.com

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and adopts various non-planar conformations to minimize angle and torsional strain.

In the chair conformation, the substituents on the cyclohexane ring can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). fiveable.melibretexts.org The orientation of the hydroxyl and methoxycarbonyl groups has a profound impact on the stability of the molecule. youtube.com Substituents in the equatorial position are generally more stable because they are less sterically hindered. fiveable.me

Axial substituents experience steric strain from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the third carbon atoms away. pressbooks.pub For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is more stable. libretexts.orglibretexts.org For instance, in methylcyclohexane, the equatorial conformer is about 7.6 kJ/mol more stable than the axial conformer. pressbooks.pub When multiple substituents are present, their cumulative steric effects determine the most stable conformation, which is typically the one that places the largest number of bulky groups in equatorial positions. pressbooks.publibretexts.org

The stability difference between conformers can be significant. For example, the equatorial conformation of t-butylcyclohexane is about 21 kJ/mol more stable than the axial one. pressbooks.pub This energy difference dictates the equilibrium ratio of the conformers at a given temperature. masterorganicchemistry.com The reactivity of the molecule is also influenced by the substituent's orientation, as the accessibility of the functional groups for a reaction can be different in axial versus equatorial positions.

The presence of both a hydroxyl group (a hydrogen bond donor) and a methoxycarbonyl group (a hydrogen bond acceptor) in this compound allows for the formation of an intramolecular hydrogen bond. nih.govnih.gov This interaction occurs when the hydroxyl group and the carbonyl oxygen of the ester group are in a favorable spatial arrangement, which is most likely in the cis isomer where both substituents can be positioned to interact.

This intramolecular hydrogen bond can significantly influence the conformational preferences and stability of the molecule. rsc.org For example, in cis-1,2-disubstituted cyclohexanes, a conformation that might otherwise be less stable due to axial substituents could be stabilized by the formation of an intramolecular hydrogen bond. openstax.org The strength of this hydrogen bond can be substantial; for instance, the intramolecular hydrogen bond strength in methyl 2-hydroxybenzoate has been determined to be around -43 kJ mol⁻¹. nih.gov This internal stabilization can affect the molecule's physical properties and its chemical reactivity, including its redox potential. rsc.org

Diastereoselective Induction in Reactions of this compound

The chiral centers and the defined stereochemistry of the isomers of this compound can influence the stereochemical outcome of reactions at or near the cyclohexane ring. This phenomenon is known as diastereoselective induction.

In reactions involving substituted cyclohexanes, the existing stereocenters can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. For instance, in the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid, the reaction proceeds with high diastereoselectivity, forming products where the newly introduced alkyl group is trans to the carboxylic acid. rsc.orgrsc.org Similarly, cascade Michael reactions involving curcumin (B1669340) and arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

The stereochemical outcome is often dictated by the need to minimize steric hindrance in the transition state. The relative stability of the possible transition states, influenced by factors such as 1,3-allylic strain, can determine which diastereomeric product is favored. beilstein-journals.org Therefore, the cis or trans nature of the starting material and the conformational preferences of the ring system play a crucial role in directing the stereochemistry of the products formed in reactions of this compound.

Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Methyl 2-hydroxycyclohexanecarboxylate, providing detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed to map out the carbon and proton framework.

Proton NMR (¹H NMR) spectroscopy is particularly powerful for assigning the relative stereochemistry of substituents on the cyclohexane (B81311) ring. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between cis and trans isomers.

In the case of this compound, the coupling constant between the proton at C1 (methine proton adjacent to the carboxylate) and the proton at C2 (methine proton adjacent to the hydroxyl group) is diagnostic of their relative orientation.

Trans Isomer: In the more stable chair conformation, the substituents at C1 and C2 can be either diaxial or diequatorial. A large coupling constant (typically J = 8–12 Hz) is observed for a trans-diaxial relationship between H1 and H2, indicating a dihedral angle of approximately 180°.

Cis Isomer: For the cis isomer, the relationship between H1 and H2 is axial-equatorial. This results in a smaller coupling constant (typically J = 2–5 Hz), corresponding to a dihedral angle of around 60°.

By analyzing these J-values, researchers can definitively assign the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment of 2-Substituted Cyclohexane Derivatives

| Relative Stereochemistry | H1-H2 Relationship | Typical Coupling Constant (J) |

| Trans | Diaxial | 8 - 12 Hz |

| Cis | Axial-Equatorial | 2 - 5 Hz |

Note: Actual values can vary based on solvent and substitution patterns.

Carbon-13 NMR (¹³C NMR) provides information on the chemical environment of each carbon atom in the molecule. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of attached atoms. For cyclic systems like this compound, the chemical shifts of the ring carbons can also provide stereochemical information.

Generally, a substituent in an axial position on a cyclohexane ring will cause the carbons at the γ-position (C3 and C5 relative to a substituent at C1) to be shielded and appear at a higher field (lower ppm value) compared to when the substituent is in an equatorial position. This is known as the γ-gauche effect. By comparing the observed ¹³C NMR chemical shifts with those of known cyclohexane derivatives, the orientation of the hydroxyl and methoxycarbonyl groups can be inferred. For instance, studies on substituted cyclohexanes have shown that axial methyl groups resonate at a significantly higher field (10–19 ppm) compared to equatorial methyl groups (27–36 ppm), a principle that can be extended to other substituents. acs.org

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

| C=O | Ester Carbonyl | 170 - 176 |

| C1 | -CH(COOCH₃)- | 45 - 55 |

| C2 | -CH(OH)- | 65 - 75 |

| C3, C4, C5, C6 | Cyclohexane Ring CH₂ | 20 - 40 |

| O-CH₃ | Ester Methyl | 50 - 55 |

Note: These are approximate ranges and can be influenced by stereochemistry and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl and ester functionalities. nih.govnist.gov

The key diagnostic absorptions are:

A strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding. maricopa.edupressbooks.publibretexts.orglibretexts.org

A sharp, strong absorption band around 1735 cm⁻¹, indicative of the C=O stretching vibration of the saturated ester group. pressbooks.pub

Absorptions in the 1050-1260 cm⁻¹ region corresponding to C-O stretching vibrations of the ester and alcohol groups. vscht.cz

Stretching vibrations for C-H bonds of the cyclohexane ring are observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ester (C=O) | C=O Stretch | ~1735 | Strong, Sharp |

| Ester/Alcohol (C-O) | C-O Stretch | 1050 - 1260 | Medium-Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular weight of the compound is 158.19 g/mol . nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺) with an m/z of 158. This molecular ion is often unstable and undergoes fragmentation to produce smaller, characteristic ions. Common fragmentation pathways for this molecule include:

Loss of a methoxy (B1213986) group (-OCH₃): This results in a fragment ion at m/z 127.

Loss of the entire methoxycarbonyl group (-COOCH₃): This leads to a fragment at m/z 99.

Loss of water (-H₂O): Dehydration of the alcohol functionality gives a fragment at m/z 140. Cyclic alcohols are known to fragment via the loss of water. whitman.edu

Cleavage of the cyclohexane ring: This can lead to a complex pattern of smaller fragments. A peak at m/z 57 is often observed for cyclic alcohols due to complex ring cleavage. whitman.edu

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Neutral Loss |

| 158 | [M]⁺ | - |

| 140 | [M - H₂O]⁺ | H₂O |

| 127 | [M - OCH₃]⁺ | OCH₃ |

| 99 | [M - COOCH₃]⁺ | COOCH₃ |

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination

This compound contains two chiral centers (at C1 and C2), meaning it can exist as different stereoisomers, including enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. gcms.cz This is crucial in fields like asymmetric synthesis, where the goal is to produce a single enantiomer.

The separation is achieved using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.

Commonly used CSPs for the separation of chiral alcohols and esters include those based on derivatized cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose). nih.gov The choice of the specific CSP and the chromatographic conditions (mobile phase, temperature, flow rate) are optimized to achieve baseline separation of the enantiomers. The relative peak areas in the resulting chromatogram are then used to calculate the enantiomeric excess.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of an enantiomerically pure derivative of this compound can be grown, this method can be used to determine its absolute configuration.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Minima

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 2-hydroxycyclohexanecarboxylate, DFT calculations would be instrumental in determining the most stable three-dimensional arrangements of the atoms, known as structural optimization. This process identifies the geometric parameters (bond lengths, bond angles, and dihedral angles) that correspond to the lowest energy, and therefore the most stable, conformations of the molecule.

The process would involve starting with various plausible isomers (cis and trans) and conformers (chair, boat, twist-boat) of this compound. For each starting structure, the DFT algorithm would systematically adjust the atomic coordinates to minimize the total electronic energy. The calculations would likely employ a functional, such as B3LYP, and a basis set, like 6-31G* or larger, to provide a good balance between accuracy and computational cost. acs.orgnih.gov The results would yield the optimized geometries and the corresponding absolute electronic energies for each stable conformer, allowing for a comparison of their relative stabilities. For instance, a study on the related molecule, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to determine the stability of different stereochemical products. researchgate.net

Conformational Energy Landscape Exploration

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a low-energy chair conformation. gmu.eduopenochem.org For this compound, the presence of two substituents—a hydroxyl group and a methyl carboxylate group—at adjacent positions leads to a more complex conformational landscape. The key variables are the cis/trans relationship between the substituents and their axial or equatorial positions on the cyclohexane ring.

A thorough exploration of the conformational energy landscape would involve mapping the potential energy surface of the molecule. This can be achieved by systematically rotating key dihedral angles (e.g., the C-C-O-H angle of the hydroxyl group and the C-C-C=O angle of the ester) and calculating the energy at each step using DFT or other methods. The goal is to identify all low-energy minima (stable conformers) and the transition states that connect them.

For monosubstituted cyclohexanes, it is well-established that substituents generally prefer the equatorial position to avoid steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgyoutube.com In this compound, the relative stability of the conformers would be determined by a balance of factors including:

The steric bulk of the hydroxyl and methyl carboxylate groups.

The potential for intramolecular hydrogen bonding between the hydroxyl group and the ester group.

The gauche interactions between the substituents.

The energy difference between the axial and equatorial conformers for a given substituent can be quantified as the A-value. While specific A-values for the methyl carboxylate group are not as commonly cited as for simpler groups, the general principle of equatorial preference for bulky groups holds. openochem.orglibretexts.org The exploration would reveal the most stable conformer and the energy barriers to ring-flipping and substituent rotation.

Reactivity and Selectivity Predictions based on Electronic Structure

The electronic structure of this compound, as determined by methods like DFT, provides deep insights into its chemical reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting the most probable sites for electrophilic attack. In this compound, the HOMO is likely to have significant contributions from the oxygen atoms of the hydroxyl and ester groups.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, pointing to the most probable sites for nucleophilic attack. The LUMO is expected to be localized around the carbonyl carbon of the ester group, which is electrophilic.

The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net

Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are sites for nucleophilic attack, such as the carbonyl carbon and the hydrogen of the hydroxyl group. These predictions are crucial for understanding how the molecule will interact with other reagents and for predicting the regioselectivity and stereoselectivity of its reactions.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT calculations provide information on static, low-energy structures, Molecular Dynamics (MD) simulations can illuminate the dynamic behavior of this compound in a given environment (e.g., in a solvent) and at a certain temperature. openochem.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

An MD simulation of this compound would reveal:

Conformational transitions: The simulation could track the molecule's movement over time, showing transitions between different chair and boat conformations and the rotation of the substituent groups. This would provide a more realistic picture of the molecule's flexibility than static calculations alone.

Solvent effects: By including explicit solvent molecules in the simulation, one can study how interactions with the solvent (e.g., hydrogen bonding with water) influence the conformational preferences and dynamics of the molecule.

Time-averaged properties: MD simulations allow for the calculation of time-averaged structural properties, which can be compared with experimental data where available.

Such simulations are computationally intensive but offer invaluable insights into the dynamic nature of the molecule that is often crucial for understanding its behavior in real-world chemical systems. benthamdirect.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Analogues (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property or activity. While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties such as boiling point, solubility, or reactivity, without considering biological endpoints.

For this compound and its analogues (e.g., other esters of 2-hydroxycyclohexanecarboxylic acid or other substituted cyclohexanols), a QSAR study would involve:

Data Set Compilation: Assembling a set of molecules with known experimental values for a specific non-biological property.

Descriptor Calculation: For each molecule, a range of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) obtained from calculations like DFT.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the measured property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the property of interest for new or untested analogues of this compound, based solely on their calculated descriptors. This approach can accelerate the design and screening of compounds with desired physicochemical characteristics.

Applications in Advanced Organic Synthesis Research

Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, the enantiomerically pure forms of methyl 2-hydroxycyclohexanecarboxylate and its derivatives serve as foundational starting materials for the synthesis of more complex, stereochemically defined molecules. This "chiral pool" approach is a powerful strategy in organic synthesis, leveraging the pre-existing stereocenters of the starting material to establish the chirality of the final product. The cyclohexyl frame is particularly useful in the synthesis of pharmaceuticals and natural products, where specific stereoisomers are often required for biological activity. A notable application of a closely related cyclohexene (B86901) scaffold is in the synthesis of the antiviral drug oseltamivir, where the stereochemistry of the ring is crucial for its function. york.ac.ukuu.nlgoogle.comnih.gov

One of the most significant applications of this structural motif is in the synthesis of conformationally constrained amino acid analogues. These modified amino acids are of great interest in medicinal chemistry and peptide science because their restricted rotation can lock a peptide into a specific bioactive conformation. The 2-hydroxycyclohexanecarboxylate scaffold is an ideal precursor for creating constrained analogues of the amino acid serine.

Research has demonstrated the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are rigid analogues of serine. In these syntheses, the cyclohexane (B81311) ring is typically formed via a Diels-Alder reaction, which establishes the initial cyclic structure. Subsequent chemical transformations introduce the amino group, yielding the final constrained amino acid. The defined cis and trans relationship between the hydroxyl and the newly introduced amino group, dictated by the stereochemistry of the synthetic route, highlights the scaffold's role in producing stereochemically pure products.

The term "synthon" refers to a conceptual unit within a molecule that aids in planning a synthesis. The this compound framework acts as a versatile six-carbon synthon for building more elaborate molecular systems. The functional groups on the ring—the hydroxyl and the ester—serve as handles for further reactions to construct fused or bridged ring systems.

For example, the formation of the initial cyclohexane ring often employs a Diels-Alder cycloaddition, a powerful method for generating six-membered rings with controlled stereochemistry. This foundational ring can then be elaborated. The hydroxyl group can be converted into a leaving group for an intramolecular substitution reaction to form a new ring, or it can direct the stereochemistry of subsequent reactions, leading to the formation of complex polycyclic natural products. Similarly, the ester can be modified to participate in ring-closing reactions, leading to heterocyclic systems such as lactones (cyclic esters).

The rigid cyclohexane core of this compound serves as an excellent scaffold for arranging functional groups in a precise and predictable three-dimensional orientation. By starting with a specific stereoisomer of the hydroxy-ester, chemists can perform subsequent reactions that maintain or predictably alter the stereochemistry, leading to a library of stereochemically defined derivatives.

This principle is clearly demonstrated in the synthesis of the four distinct stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid. The synthesis produces enantiomerically pure amino acids, including (1S,2S), (1R,2R), (1S,2R), and (1R,2S) configurations. This level of stereochemical control is essential for studying structure-activity relationships in peptides, where the biological function can be exquisitely sensitive to the spatial arrangement of amino acid side chains.

Role in Methodological Development in Organic Chemistry

Beyond its use as a building block, this compound and its immediate precursors are instrumental in the development and testing of new synthetic methods, particularly in the realm of asymmetric catalysis.

The synthesis of specific stereoisomers of this compound is a key benchmark for evaluating the effectiveness of new asymmetric hydrogenation catalysts. wikipedia.org Asymmetric hydrogenation is a reaction that adds hydrogen across a double bond with a preference for creating one of two possible enantiomers. wikipedia.org The two primary routes to this compound involve the hydrogenation of either methyl salicylate (aromatic ring reduction) or methyl 2-oxocyclohexanecarboxylate (ketone reduction).

Developing catalysts that can perform these transformations with high efficiency and stereoselectivity is a major goal in organic chemistry. nih.gov Novel catalysts, often based on expensive metals like ruthenium or more sustainable metals like iron, are tested using these substrates. nih.govmdpi.com The success of a new catalyst is measured by its ability to produce a high yield of this compound with a high ratio of the desired stereoisomer.

| Catalyst Type | Substrate | Transformation | Significance in Method Development |

|---|---|---|---|

| Ruthenium-Bisphosphine Complexes | Methyl 2-oxocyclohexanecarboxylate | Asymmetric Ketone Hydrogenation | Serves as a benchmark for high enantioselectivity in ketone reduction. mdpi.com |

| Iron-Tetradentate Ligand Complexes | Prochiral Ketones | Asymmetric Transfer Hydrogenation | Represents a "greener" alternative to ruthenium catalysts for creating chiral alcohols. nih.gov |

| Molybdenum-OIP Complexes | Substituted Naphthalenes | Asymmetric Arene Hydrogenation | Tests the ability of novel catalysts to reduce challenging aromatic substrates. princeton.edu |

The reduction of methyl 2-oxocyclohexanecarboxylate to form this compound is a classic model reaction for studying the principles of stereochemical control. The reaction can produce two diastereomers, cis and trans, depending on the direction from which the hydrogen atoms are added to the ketone.

By varying reaction conditions—such as the catalyst, solvent, and temperature—and analyzing the resulting ratio of cis to trans products, chemists can gain fundamental insights into the mechanisms that govern stereoselectivity. This knowledge is crucial for designing new reactions that can reliably produce a single, desired stereoisomer of a target molecule, which is a central challenge in modern pharmaceutical synthesis. The detailed analysis of the stereoisomers formed in these model reactions helps refine catalytic systems and theoretical models of asymmetric induction.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and economically viable synthetic processes. mdpi.com For a compound like Methyl 2-hydroxycyclohexanecarboxylate, this translates to moving beyond traditional methods towards greener alternatives. Future research in this area will likely concentrate on several key aspects:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable route to chemical production. mdpi.com Research into enzymes like dehydrogenases and esterases could yield highly specific methods for the synthesis of enantiomerically pure this compound under mild reaction conditions, such as room temperature and neutral pH in aqueous media. mdpi.com This approach significantly reduces energy consumption and the generation of hazardous waste. mdpi.com

Renewable Feedstocks: A major goal of sustainable chemistry is the use of renewable starting materials. Future studies could explore the synthesis of this compound from bio-based precursors, moving away from petrochemical-derived starting materials.

Exploration of Novel Catalytic Systems for Stereocontrol

The stereochemistry of this compound is crucial for its potential applications, particularly in pharmaceuticals and materials science. Achieving precise control over the spatial arrangement of its functional groups is a key research objective.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future investigations could focus on developing novel organocatalysts, such as those based on proline or its derivatives, to achieve high enantioselectivity in the synthesis of specific stereoisomers of this compound.

Transition Metal Catalysis: The development of novel transition metal complexes as catalysts will continue to be a major area of research. For instance, palladium-catalyzed carbocyclization reactions have shown high diastereoselectivity in the synthesis of related cyclic compounds. nih.gov Future work could adapt such systems for the stereocontrolled synthesis of this compound.

Dual Catalysis Systems: The combination of different catalytic modes, such as a metal catalyst and an electron transfer mediator, can enable novel and efficient transformations. nih.gov Research into such dual catalytic systems could unlock new pathways for the stereoselective synthesis of this compound.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the prediction and rational design of more efficient and selective synthetic routes. rsc.org

Density Functional Theory (DFT): DFT calculations can be employed to model the transition states of reactions involved in the synthesis of this compound. nih.govnih.gov This allows for the prediction of the most likely reaction pathways and the factors that control stereoselectivity. For example, DFT studies can elucidate the energy differences between transition states leading to cis and trans isomers, providing a rationale for experimentally observed product ratios. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic aspects of a reaction, including the role of the solvent and non-covalent interactions. This can be particularly useful in understanding the behavior of catalysts and the origins of stereoselectivity.

Predictive Modeling: By combining computational data with experimental results, it is possible to develop predictive models that can guide the design of new catalysts and reaction conditions for the synthesis of this compound with desired properties.

Expanding Synthetic Utility as a Precursor to Underexplored Chemical Structures

This compound possesses multiple functional groups that can be selectively modified, making it a versatile starting material for the synthesis of more complex molecules.

Scaffold for Novel Derivatives: The cyclohexyl ring, hydroxyl group, and ester functionality of this compound can serve as a scaffold for the synthesis of a wide range of derivatives. Future research could explore the transformation of this compound into novel bicyclic lactones, amino acids, or other heterocyclic systems with potential biological activity. nih.gov

Building Block in Natural Product Synthesis: The structural motifs present in this compound are found in numerous natural products. Future synthetic strategies could utilize this compound as a key building block in the total synthesis of complex natural products and their analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated technologies is revolutionizing the way molecules are produced. nih.govchemicalbook.com